
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that features a triazole ring attached to a cyclopropane moiety with an aldehyde functional group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring . The cyclopropane moiety can be introduced through various synthetic routes, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopropane and aldehyde groups.
1-(2H-1,2,3-Triazol-2-yl)ethanol: A triazole compound with an ethanol moiety instead of a cyclopropane and aldehyde.
1-(2H-1,2,3-Triazol-2-yl)benzene: A triazole compound with a benzene ring instead of a cyclopropane and aldehyde.
The uniqueness of this compound lies in its combination of the triazole ring, cyclopropane moiety, and aldehyde functional group, which can impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-(triazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-5H,1-2H2 |
Clave InChI |
ORQZNZBEOLVWAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)N2N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


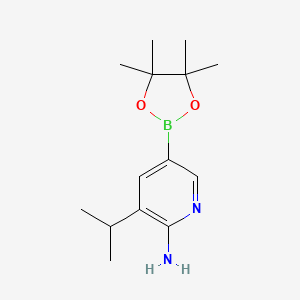
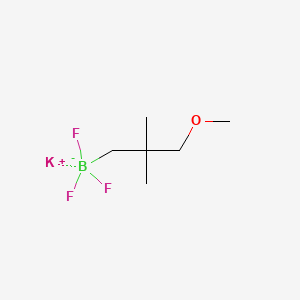
![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)

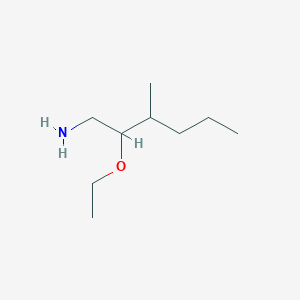
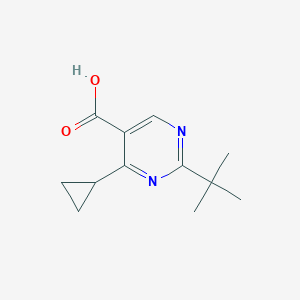
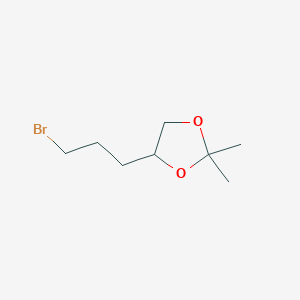

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)
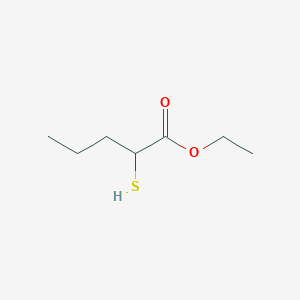
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
